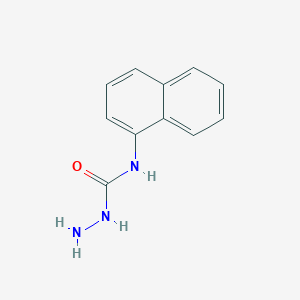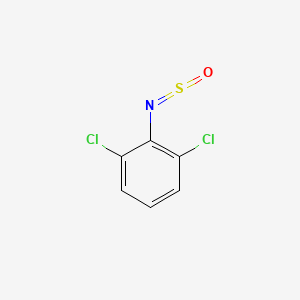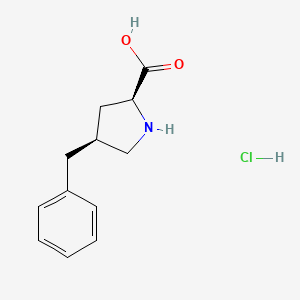
2-Amino-3-(oxan-4-yl)propan-1-ol
Übersicht
Beschreibung
“2-Amino-3-(oxan-4-yl)propan-1-ol” is a compound with the CAS Number: 1342501-16-9 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-amino-3-tetrahydro-2H-pyran-4-yl-1-propanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(oxan-4-yl)propan-1-ol” is 1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-Amino-3-(oxan-4-yl)propan-1-ol” has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
- Amyloid-β Targeting : 3-Amino-1-propanesulfonic acid (3APS), a related compound, was studied for its ability to bind amyloid β (Aβ), a protein involved in Alzheimer's disease. A Phase II study showed that 3APS could cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease without significant impact on vital signs or psychometric scores, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).
Cancer Therapy
- Fluoropyrimidine Anticancer Drug : S-1, a novel oral anticancer drug composed of tegafur, gimestat, and otastat potassium, showed effectiveness in advanced gastric cancer patients in a phase II clinical trial. It highlights the biochemical modulation of 5-fluorouracil, improving tumor-selective toxicity and demonstrating a 49% response rate with manageable side effects (Sakata et al., 1998).
Blood Product Requirement Reduction in Surgery
- Orthotopic Liver Transplantation (OLT) : The use of tranexamic acid showed a significant reduction in total packed red blood cell usage during OLT compared to ε-aminocaproic acid or placebo. This finding indicates the effectiveness of tranexamic acid in reducing blood product requirements in such surgeries (Dalmau et al., 2000).
Infection Treatment
- Rhinovirus Infection : Enviroxime, showing high in vitro activity against rhinoviruses, reduced symptoms of rhinovirus infection and virus titre in nasal wash specimens in a clinical trial, indicating its potential as an antirhinovirus agent (Phillpotts et al., 1981).
Schizophrenia
- D-Amino Acid Oxidase (DAO) in Schizophrenia : Increased DAO activity and expression were observed in the cerebellum in schizophrenia but not in bipolar disorder, suggesting a potential role of DAO in the disorder's pathophysiology by influencing D-serine metabolism and NMDA receptor function (Burnet et al., 2008).
Safety and Hazards
The safety information for “2-Amino-3-(oxan-4-yl)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-amino-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJWGLIQFODIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxan-4-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)



![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)

![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)

![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)
